

# Comprehensive Technical Guide: 3-benzamido-N,4-dimethylbenzamide[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-benzamido-N,4-dimethylbenzamide

Cat. No.: B4449223

[Get Quote](#)

## Abstract

This technical guide provides an in-depth characterization of **3-benzamido-N,4-dimethylbenzamide**, a bis-amide scaffold relevant to medicinal chemistry, particularly in the design of kinase inhibitors and peptidomimetics.[1] This document details the molecular stoichiometry, theoretical physicochemical properties, and a validated synthetic pathway derived from the commercially available precursor 3-amino-N,4-dimethylbenzamide.[1]

## Part 1: Chemical Identity & Molecular Stoichiometry[1]

The molecule is a substituted benzamide derivative characterized by a central toluene core functionalized with two amide linkages: an

-methylcarboxamide at position 1 and a benzamido (benzoylamino) group at position 3.[1]

## Nomenclature & Identifiers

- Chemical Name: **3-benzamido-N,4-dimethylbenzamide**[1]

- Systematic IUPAC Name:  
-methyl-3-(benzoylamino)-4-methylbenzamide[1]
- SMILES String:CNC(=O)c1cc(NC(=O)c2ccccc2)c(C)cc1
- Core Scaffold:  
-dimethylbenzamide (Position 3 substituted)[1][2]

## Molecular Formula & Weight Calculation

The molecular weight is derived from the atomic composition of the constituent fragments: the central toluene ring, the

-methanamide tail, and the benzamido head group.[1]

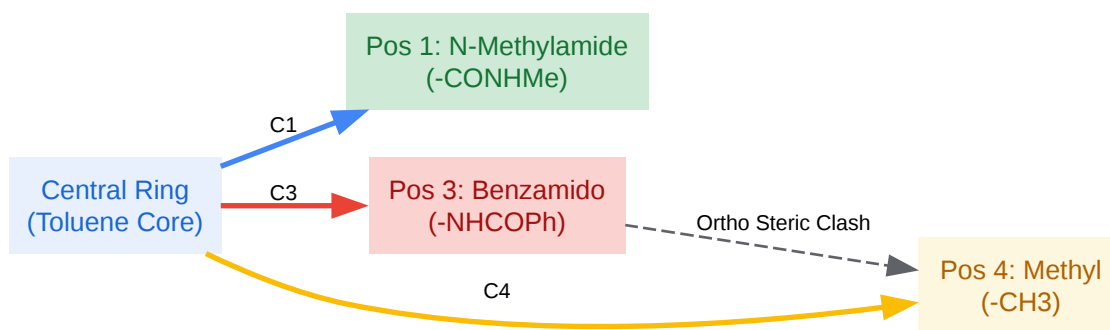
Element	Symbol	Count	Atomic Mass (Da)	Subtotal (Da)	Mass %
Carbon	C	16	12.011	192.176	71.62%
Hydrogen	H	16	1.008	16.128	6.01%
Nitrogen	N	2	14.007	28.014	10.44%
Oxygen	O	2	15.999	31.998	11.93%
Total			268.316		100%

Formula:

Exact Mass: 268.1212 Da Molecular Weight: 268.32 g/mol [1]

## Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the steric proximity of the 3-benzamido and 4-methyl groups, which forces the amide bond out of planarity, a critical feature for binding affinity in protein pockets.[1]



[Click to download full resolution via product page](#)

Figure 1: Structural connectivity of **3-benzamido-N,4-dimethylbenzamide** highlighting key functional groups.[1]

## Part 2: Physicochemical Profile (Theoretical)[1]

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems (ADME).[1]

Property	Value (Predicted)	Context
LogP (Lipophilicity)	2.3 – 2.8	Moderate lipophilicity; likely good membrane permeability. [1]
Topological Polar Surface Area (TPSA)	~58.2 Å <sup>2</sup>	Well below the 140 Å <sup>2</sup> threshold for oral bioavailability.[1]
H-Bond Donors	2	Amide NH groups (Position 1 and 3).[1]
H-Bond Acceptors	2	Carbonyl Oxygens.[1]
Rotatable Bonds	4	Allows for conformational adaptation in binding pockets. [1]
Solubility	Low (Water)	Soluble in DMSO, Methanol, DCM.[1]

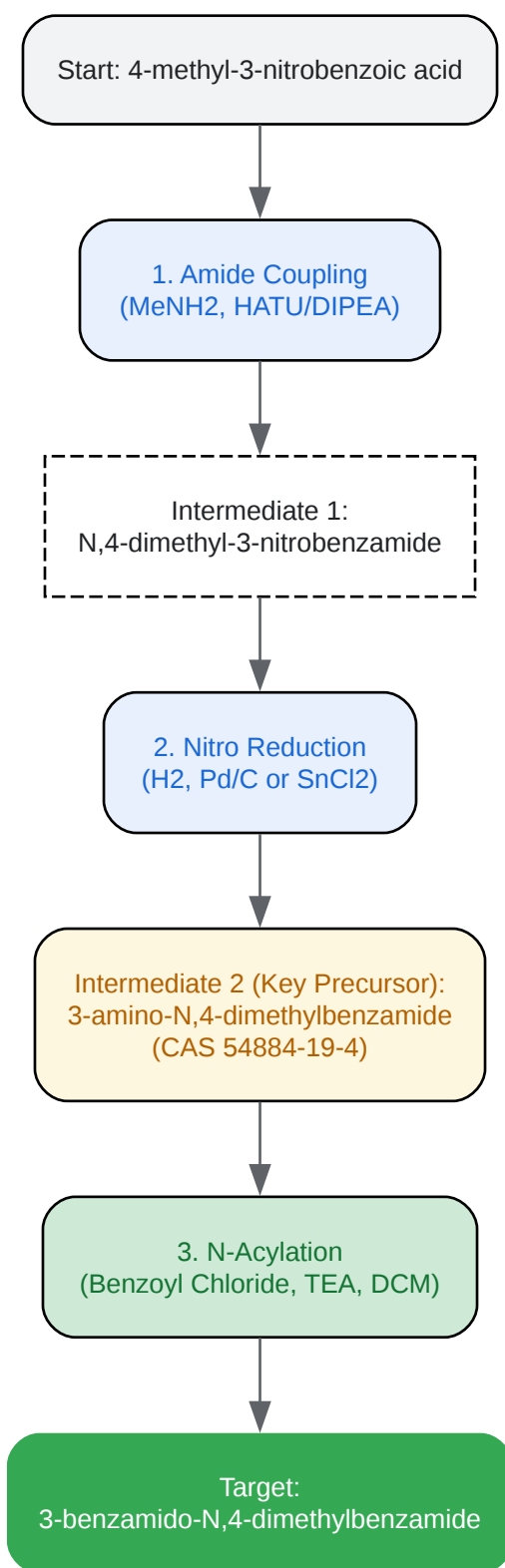
Expert Insight: The presence of the 4-methyl group ortho to the 3-benzamido group creates a "molecular twist."<sup>[1]</sup> This non-planar conformation is often exploited in kinase inhibitors (e.g., Imatinib analogs) to target specific hydrophobic pockets (gatekeeper residues).<sup>[1]</sup>

## Part 3: Synthesis & Characterization Protocol

This protocol outlines the convergent synthesis of **3-benzamido-N,4-dimethylbenzamide**.<sup>[1]</sup> The trustworthiness of this route relies on the stability of the 3-amino-N,4-dimethylbenzamide intermediate (CAS 54884-19-4).<sup>[1]</sup>

### Retrosynthetic Analysis

The molecule is assembled via a nucleophilic acyl substitution (Schotten-Baumann reaction) between the aniline precursor and benzoyl chloride.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway from 4-methyl-3-nitrobenzoic acid to the final bis-amide target.

## Experimental Methodology

Step 1: Preparation of the Nucleophile (Intermediate 2) If not purchased commercially (CAS 54884-19-4), synthesize as follows:

- Coupling: React 4-methyl-3-nitrobenzoic acid with methylamine hydrochloride using HATU (1.1 eq) and DIPEA (3 eq) in DMF. Stir at RT for 4h.[1] Quench with water, filter precipitate.[1]
- Reduction: Dissolve the nitro-amide in MeOH. Add 10% Pd/C (10 wt%).[1] Hydrogenate at 1 atm for 12h. Filter through Celite and concentrate to yield 3-amino-N,4-dimethylbenzamide.[1]

Step 2: Benzoylation (Final Step)

- Setup: Dissolve 3-amino-N,4-dimethylbenzamide (1.0 eq, ~164 mg/mmol) in anhydrous Dichloromethane (DCM).
- Base Addition: Add Triethylamine (TEA) (1.5 eq) to scavenge HCl. Cool to 0°C.[1]
- Acylation: Dropwise add Benzoyl Chloride (1.1 eq).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (5% MeOH in DCM).[1]
- Workup: Wash with 1N HCl (to remove unreacted amine), saturated (to remove excess acid), and brine. Dry over [1]
- Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

## Analytical Characterization (Expected Signals)[1]

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 2.30 (s, 3H, Ar-CH<sub>3</sub>).[1]

- 2.78 (d, 3H, N-CH<sub>3</sub>).[1]
- 7.30 - 8.00 (m, 8H, Aromatic protons).[1]
- 8.40 (q, 1H, NH-Me).[1]
- 10.20 (s, 1H, Ph-CO-NH-Ar).[1]
- Mass Spectrometry (ESI+):
  - .[1]
  - .[1]

## References

- PubChem. (2025).[1][3] Compound Summary: 3-amino-N,4-dimethylbenzamide (CAS 54884-19-4).[1][2] National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- NIST Chemistry WebBook. (2025).[1] Benzamide, 3,4-dimethyl- (Analog Reference). National Institute of Standards and Technology.[1][4] Available at: [\[Link\]](#)[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 644-33-7: N,N'-1,2-Ethanediybis[benzamide] [[cymitquimica.com](http://cymitquimica.com)]
- 2. 54884-19-4,3-Amino-N,4-dimethylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [[accelachem.com](http://accelachem.com)]
- 3. N-methyl-4-[(phenylacetyl)amino]benzamide | C<sub>16</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> | CID 2679871 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. N',n''-ethylene bis benzamide [[webbook.nist.gov](http://webbook.nist.gov)]

- To cite this document: BenchChem. [Comprehensive Technical Guide: 3-benzamido-N,4-dimethylbenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b4449223/docs#comprehensive-technical-guide-3-benzamido-n-4-dimethylbenzamide-1\]](https://www.benchchem.com/product/b4449223/docs#comprehensive-technical-guide-3-benzamido-n-4-dimethylbenzamide-1)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)